5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione
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Overview
Description
5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione is a heterocyclic compound that features both imidazolidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione typically involves the reaction of hexylamine with pyridine-4-carboxylic acid, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
- 5-Hexyl-5-(pyridin-3-yl)imidazolidine-2,4-dione
- 5-Hexyl-5-(pyridin-5-yl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
6294-67-3 |
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Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
5-hexyl-5-pyridin-4-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-4-5-8-14(11-6-9-15-10-7-11)12(18)16-13(19)17-14/h6-7,9-10H,2-5,8H2,1H3,(H2,16,17,18,19) |
InChI Key |
LGEQNNPYUPCWBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=O)N1)C2=CC=NC=C2 |
Origin of Product |
United States |
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